1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2-(4-chlorophenyl)quinazoline-4-amine with 3-bromoacetophenone under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride has several scientific research applications:
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride can be compared with other quinazoline derivatives such as:
Erlotinib: A well-known anticancer drug used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor (EGFR) in cancer cells.
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O.ClH/c1-14(27)16-5-4-6-18(13-16)24-22-19-7-2-3-8-20(19)25-21(26-22)15-9-11-17(23)12-10-15;/h2-13H,1H3,(H,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLJYHPUHGMYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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